4-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
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Overview
Description
4-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring substituted with a chloro group and an azetidine ring linked to an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core, which can be synthesized via the cyclization of 2-aminothiophenol with chloroacetic acid. The azetidine ring can be introduced through a nucleophilic substitution reaction involving an appropriate azetidine precursor. The imidazole moiety is then attached via a condensation reaction with an imidazole derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
4-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or active sites of enzymes, potentially inhibiting their activity. The benzothiazole ring can interact with biological membranes or proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole: Unique due to the combination of benzothiazole, azetidine, and imidazole moieties.
2-(1H-imidazol-1-yl)-1,3-benzothiazole: Lacks the azetidine ring, which may affect its biological activity.
4-chloro-1,3-benzothiazole: Lacks both the azetidine and imidazole moieties, resulting in different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and potential biological activities. The presence of the imidazole moiety enhances its ability to interact with biological targets, while the azetidine ring can confer additional stability and specificity .
Properties
Molecular Formula |
C14H13ClN4S |
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Molecular Weight |
304.8 g/mol |
IUPAC Name |
4-chloro-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H13ClN4S/c15-11-2-1-3-12-13(11)17-14(20-12)19-7-10(8-19)6-18-5-4-16-9-18/h1-5,9-10H,6-8H2 |
InChI Key |
AELUVNJNGLJONT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)CN4C=CN=C4 |
Origin of Product |
United States |
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